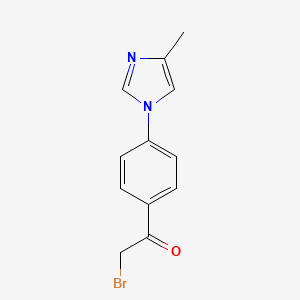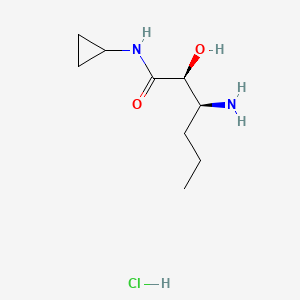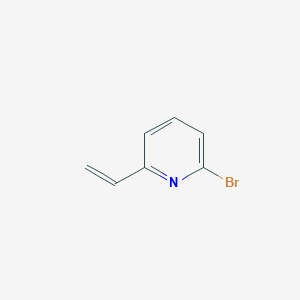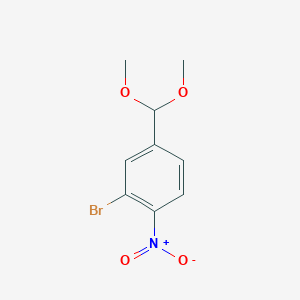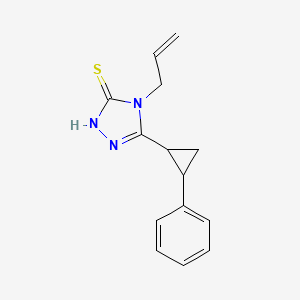
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Mecanismo De Acción
Target of Action
Triazole derivatives are known to have a wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer activities .
Mode of Action
It’s known that 4-allyl substituted triazoles undergo thermal rearrangement, rationalized in terms of consecutive sn2-type reactions . This could potentially influence its interaction with its targets.
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Given the wide range of pharmacological activities of triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
4-Allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes, such as catalase . This inhibition can lead to an increase in the levels of reactive oxygen species (ROS) within cells, thereby affecting cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function . Additionally, the compound’s interaction with cellular proteins can affect cell signaling pathways, potentially leading to altered cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways. For instance, the compound’s interaction with catalase can inhibit its activity, leading to an accumulation of ROS and subsequent changes in gene expression related to oxidative stress response.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to the compound can lead to sustained inhibition of catalase activity, resulting in chronic oxidative stress and potential cellular damage . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced oxidative stress response and improved cellular function. At higher doses, the compound can induce toxic or adverse effects, including significant oxidative stress, cellular damage, and potential toxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
The metabolic pathways involving this compound are complex and involve interactions with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For instance, its interaction with catalase can affect the metabolism of hydrogen peroxide, leading to changes in ROS levels and subsequent metabolic alterations.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For example, the compound’s binding to cellular proteins can facilitate its transport to specific organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with catalase can localize the compound to peroxisomes, where it can modulate oxidative stress response and cellular metabolism.
Métodos De Preparación
The synthesis of 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets
Agriculture: The compound’s antifungal properties make it a candidate for use in agricultural fungicides.
Materials Science: Its unique structural properties allow it to be used in the development of new materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar compounds to 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also exhibit antifungal and antimicrobial activities but differ in their specific molecular targets and spectrum of activity .
Propiedades
IUPAC Name |
3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMXWPZLFNEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)

